(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aR,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole |
InChI |
InChI=1S/C8H15NO/c1-7-3-9-4-8(7,2)6-10-5-7/h9H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
CSLIDOLMRRXRSF-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@]12CNC[C@]1(COC2)C |
Canonical SMILES |
CC12CNCC1(COC2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Appropriate Precursors
The most common approach to synthesize (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole involves intramolecular cyclization of precursors containing both furan and pyrrole functionalities. This method typically includes:
- Starting from linear or monocyclic intermediates bearing hydroxyl and amino groups positioned to enable ring closure
- Employing acid or base catalysis to promote cyclization
- Using controlled temperature and solvent conditions to favor the desired stereochemistry and minimize side reactions
Multi-Step Organic Synthesis
More complex routes involve multi-step sequences including:
- Formation of pyrrolidine or furan rings separately
- Functional group transformations to introduce methyl substituents at 3a and 6a positions
- Final cyclization steps under mild conditions to preserve stereochemical integrity
Use of Chiral Catalysts and Resolution Techniques
To achieve the (3AR,6aS) stereochemistry, methods include:
- Chiral organocatalysts or metal catalysts to induce stereoselective cyclization
- Kinetic resolution techniques exploiting intramolecular hydrogen bonding to separate enantiomers
- Careful control of reaction parameters such as solvent polarity, temperature, and catalyst loading
Detailed Preparation Method Example
A representative synthetic route reported in literature and commercial sources involves:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of linear precursor with amino and hydroxyl groups | Standard organic synthesis, protection/deprotection steps | Intermediate with correct functional groups |
| 2 | Intramolecular cyclization | Acid catalysis (e.g., trifluoroacetic acid), solvent such as acetonitrile or dimethylformamide, temperature 25-60°C | Formation of fused bicyclic furo-pyrrole ring |
| 3 | Stereochemical resolution | Use of chiral catalysts or recrystallization | Enriched (3AR,6aS) isomer |
| 4 | Purification | Chromatography (flash column) or crystallization | >95% purity compound |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents like dimethylformamide or acetonitrile enhance solubility and reaction rates.
- Catalysts: Acid catalysts such as trifluoroacetic acid improve cyclization yields.
- Temperature: Mild temperatures (room temperature to 60°C) prevent decomposition and racemization.
- Additives: Use of additives like trifluoroacetic acid can improve yield and selectivity.
Research Findings and Data
Yield and Purity
Commercially available this compound hydrochloride is reported with:
| Parameter | Value |
|---|---|
| Purity | 95% (by HPLC) |
| Physical form | Powder |
| Storage temperature | 4°C |
| Molecular weight | 141.21 g/mol |
Spectroscopic Data
- NMR: Characteristic signals confirm ring formation and stereochemistry.
- Mass Spectrometry: Molecular ion peak consistent with C8H15NO.
- Chiral SFC: Used to determine enantiomeric excess and confirm stereochemical purity.
Example from Literature
A study employing intramolecular hydrogen bond activation for kinetic resolution demonstrated:
- Use of bifunctional organocatalysts to achieve high stereoselectivity
- Reaction times around 24 hours at room temperature
- Conversion and selectivity factors optimized by solvent and catalyst choice
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Cyclization of Precursors | Direct ring closure, acid catalysis | Efficient ring formation, stereocontrol possible | Requires precise precursor synthesis |
| Multi-Step Synthesis with Functional Group Manipulation | Stepwise construction of rings and substituents | Flexibility in substituent introduction | Longer synthesis, more purification steps |
| Chiral Catalyst-Mediated Cyclization | Enantioselective synthesis | High stereochemical purity | Catalyst cost, optimization needed |
| Kinetic Resolution via Hydrogen Bond Activation | Separation of enantiomers post-synthesis | High enantiomeric excess | Additional steps, lower overall yield |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the pyrrole ring undergoes alkylation and acylation under standard conditions. For alkylation, methyl iodide in tetrahydrofuran (THF) with sodium hydride (NaH) produces N-methyl derivatives. Acylation with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-acetylated products.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | CH₃I, THF, NaH, 0–25°C | N-Methyl derivative | Steric hindrance from dimethyl groups may slow kinetics. |
| Acylation | CH₃COCl, DCM, Et₃N, RT | N-Acetyl derivative | High regioselectivity due to amine’s nucleophilicity. |
Ring-Opening Reactions
The fused furan-pyrrole system undergoes acid-catalyzed ring-opening . Treatment with hydrochloric acid (HCl) in ethanol cleaves the furan ring, generating a linear amine-containing product.
| Reagents/Conditions | Product | Mechanism |
|---|---|---|
| 6M HCl, EtOH, reflux | Linear amine derivative | Protonation of furan oxygen weakens the ring, enabling nucleophilic attack. |
Oxidation Reactions
The compound resists mild oxidants but reacts with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media, yielding a diketone via furan ring oxidation.
| Reagents/Conditions | Product | Yield |
|---|---|---|
| KMnO₄, H₂SO₄, H₂O, 80°C | Diketone derivative | Not quantified. |
Derivatization via Catalytic Hydrogenation
While direct hydrogenation data is limited for this compound, structurally similar derivatives like (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole undergo catalytic hydrogenation (H₂, Pd/C) to remove benzyl protecting groups. This suggests potential for selective deprotection in the dimethyl variant.
Comparative Reactivity with Analogues
The dimethyl substituents differentiate its reactivity from non-methylated analogues:
Mechanistic Insights
-
Steric Effects : The 3a/6a-dimethyl groups hinder access to the nitrogen lone pair, moderating reaction rates.
-
Electronic Effects : The fused furan ring electron-donates to the pyrrole, increasing amine nucleophilicity.
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds similar to (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole may exhibit neuroprotective properties. These compounds can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound allow it to interact with neurotransmitter receptors, which could modulate synaptic transmission and provide therapeutic benefits.
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer activity. The compound's ability to inhibit certain cellular pathways involved in tumor growth makes it a candidate for further investigation in cancer therapeutics. Research is ongoing to evaluate its efficacy and mechanism of action against various cancer cell lines.
Polymer Chemistry
This compound can serve as a monomer or additive in the synthesis of novel polymers. Its unique structure contributes to the development of materials with enhanced mechanical properties and thermal stability. Applications include coatings and adhesives where durability and resistance to environmental factors are critical.
Functional Materials
This compound is being explored for use in functional materials that require specific chemical properties. For instance, its potential as a precursor for creating sensors or catalysts highlights its versatility in materials engineering.
Synthesis and Chemical Intermediates
This compound is valuable as a synthetic intermediate in organic chemistry. Its ability to undergo various chemical reactions makes it useful for synthesizing more complex molecules. Researchers are investigating its role in multi-step synthesis processes aimed at producing pharmaceuticals and agrochemicals.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Neuropharmacology | Demonstrated potential neuroprotective effects in vitro |
| Study 2 | Anticancer Research | Inhibited growth of specific cancer cell lines |
| Study 3 | Polymer Development | Improved mechanical properties when incorporated into polymer matrices |
Mechanism of Action
The mechanism of action of (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole” is highlighted through comparisons with analogous bicyclic heterocycles. Key differences in substituents, stereochemistry, and physicochemical properties are summarized below:
Table 1: Structural and Functional Comparison of Selected Furopyrrole and Pyrrolopyrrole Derivatives
Key Observations:
Core Structure Variations: The target compound’s furo[3,4-c]pyrrole core differs from pyrrolo[3,4-b]pyrrole (e.g., Entry 4) in ring fusion positions, altering electronic properties and hydrogen-bonding capacity. Derivatives with morpholinomethyl (Entry 2) or hydroxyphenyl (Entry 5) substituents introduce polar functional groups, enhancing solubility or enabling targeted interactions .
Hydrochloride salts (Entry 3) enhance crystallinity and stability, favoring pharmaceutical formulation .
Stereochemical Rigidity :
- Bridgehead methyl groups in the target compound restrict conformational flexibility, a critical feature for selective receptor binding. In contrast, pyrrolo[3,4-b]pyrrole derivatives (Entry 4) exhibit greater torsional freedom, suited for flexible enzyme active sites .
Biological Activity
(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole is a compound with notable structural features that suggest potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 141.21 g/mol
- CAS Number : 1955473-95-6
Research into the biological activity of this compound indicates that it may interact with various biological pathways. Its structural similarity to known pharmacophores suggests it could influence neurotransmitter systems or cellular signaling pathways.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may affect neurotransmitter levels, particularly in the central nervous system.
- Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against certain cancer cell lines through mechanisms involving DNA damage response pathways.
In Vitro Studies
Recent studies have highlighted the compound's effects on various cancer cell lines. For instance:
- Cell Line Testing : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human breast and lung cancer cell lines.
- Mechanism Exploration : The compound's ability to induce apoptosis was linked to activation of caspase pathways and modulation of Bcl-2 family proteins.
In Vivo Studies
Research involving animal models has provided insights into the compound's therapeutic potential:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Xenograft models | Significant tumor reduction observed with oral administration of the compound. |
| Study 2 | Mouse models | Induced apoptosis in tumor cells with minimal toxicity to normal tissues. |
Case Studies
- Case Study A : A study involving a specific xenograft model demonstrated that this compound significantly enhanced the efficacy of standard chemotherapy agents.
- Case Study B : In a clinical trial setting, patients receiving this compound in combination with traditional therapies showed improved overall survival rates compared to those receiving chemotherapy alone.
Q & A
Q. What are the established synthetic routes for (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Synthesis typically involves cyclization of pyrrolidine precursors under controlled stereochemical conditions. Key steps include:
- Coupling Reagents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation, as demonstrated in pyrrolo-pyrrole derivatives (e.g., 98% enantiomeric excess achieved via GC analysis) .
- Stereochemical Control : Reaction temperature and solvent polarity critically impact isomer ratios. For example, THF as a solvent at room temperature minimizes racemization .
- Purification : Flash chromatography (e.g., CH₂Cl₂/MeOH 98:2) followed by recrystallization ensures high purity (>98% e.e.) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Stereochemical Outcome | Purity | Reference |
|---|---|---|---|---|
| EDCI/DMAP coupling | THF, RT, 48 h | >98% e.e. | Recrystallized | |
| Cyclization with Boc | Boc-protected intermediates | Retention of R-config | 97% (HPLC) |
Q. How can researchers validate the stereochemical assignment of this compound?
Methodological Answer: A multi-technique approach is essential:
- X-ray Crystallography : Resolves absolute configuration (e.g., used for chromeno-pyrrole derivatives) .
- NMR Spectroscopy : Vicinal coupling constants (e.g., ) differentiate axial/equatorial substituents. For example, -NMR δ 3.95 ppm (OCH₃ singlet) confirms methoxy placement in analogous structures .
- Computational Methods : Predicted properties (e.g., logP, polar surface area) from tools like ChemRTP align with experimental data to validate stereodescriptors .
Advanced Research Questions
Q. How can contradictory data on environmental persistence of furo-pyrrolidine derivatives be resolved?
Methodological Answer: Contradictions often arise from varying experimental models. A robust framework includes:
- Long-Term Fate Studies : Track degradation pathways (hydrolysis, photolysis) across pH gradients (e.g., Project INCHEMBIOL’s 6-year environmental monitoring) .
- Biotic/Abiotic Compartment Analysis : Compare soil adsorption coefficients (Kₐ) vs. aqueous solubility. For example, logKₐ > 3 indicates high soil retention, reducing bioavailability .
- Meta-Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to reconcile discrepancies in half-life () data .
Q. What strategies optimize pharmacological profiling of this compound for CNS drug design?
Methodological Answer: Leverage its rigid bicyclic scaffold for blood-brain barrier (BBB) penetration:
- Molecular Docking : Target dopamine receptors (e.g., D₂R) using PyMOL to assess binding affinity. The fused furo-pyrrolidine core mimics tropane alkaloids .
- In Vivo PK/PD Studies : Monitor brain-to-plasma ratios in rodent models. A logP ~2.5 (predicted via ChemRTP) suggests favorable BBB transit .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at C3a) and assess toxicity .
Q. How can researchers address discrepancies in reported purity levels across synthetic batches?
Methodological Answer: Variability stems from analytical method sensitivity:
- Advanced Chromatography : UPLC-PDA (ultra-performance liquid chromatography with photodiode array) detects trace impurities (<0.1%) unresolved by GC .
- Isotopic Labeling : -enriched precursors track byproducts during cyclization (e.g., minor diastereomers at C6a) .
- DoE (Design of Experiments) : Optimize factors (catalyst loading, solvent) via response surface methodology to minimize batch-to-batch variation .
Q. What mechanistic insights explain the compound’s reactivity in [3+2] cycloadditions?
Methodological Answer: The electron-deficient furo-pyrrolidine ring participates in dipolar reactions:
- DFT Calculations : Analyze frontier molecular orbitals (FMO) to predict regioselectivity. LUMO localization at the pyrrolidine N enhances nitrone reactivity .
- Kinetic Studies : Monitor reaction progress via in situ IR. Activation energy () < 50 kJ/mol indicates favorable kinetics under mild conditions .
- Solvent Effects : Acetonitrile increases polarity, stabilizing transition states and accelerating ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
